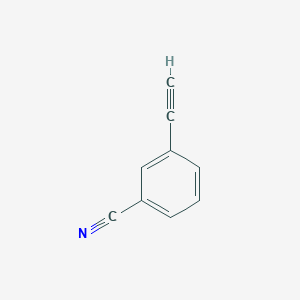
3-bromo-N'-hydroxybenzenecarboximidamide
Descripción general
Descripción
"3-bromo-N'-hydroxybenzenecarboximidamide" is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. Research in related areas has focused on the synthesis, molecular and structural analysis, and the exploration of its physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves reactions under controlled conditions to incorporate bromo and hydroxy functionalities into benzenecarboximidamides. For instance, the synthesis of related bromobenzene derivatives has been explored through various methods, including carbonylation reactions and functionalization of benzene rings with bromine (Monteil & Kalck, 1994)(Monteil & Kalck, 1994).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopic methods to elucidate the arrangement of atoms within a compound. The title compound, related to "3-Bromo-N′-[(E)-4-hydroxybenzylidene]benzohydrazide," was characterized by its crystal structure, showing a dihedral angle between benzene rings and forming a three-dimensional network through hydrogen bonding (Tao Yang et al., 2008)(Tao Yang et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving bromo and hydroxy functionalities include halogenation, carbonylation, and hydroxycarbonylation, leading to the formation of various organic compounds with potential applications in medicinal chemistry and material science. The selectivity of these reactions can be influenced by catalysts and reaction conditions (F. Monteil & P. Kalck, 1994)(F. Monteil & P. Kalck, 1994).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A study by Zhu et al. (2014) in "Chemical Research in Chinese Universities" explored the synthesis of novel compounds related to 3-bromo-N'-hydroxybenzenecarboximidamide. These compounds showed potential insecticidal and fungicidal activities, suggesting their use in agricultural applications (Zhu et al., 2014).
Herbicide Resistance in Transgenic Plants
Research by Stalker et al. (1988) in "Science" demonstrated the use of a gene encoding a specific nitrilase that converts bromoxynil, a relative of 3-bromo-N'-hydroxybenzenecarboximidamide, to its primary metabolite. This gene, when expressed in transgenic tobacco plants, conferred resistance to high levels of bromoxynil, indicating a potential application in developing herbicide-resistant crops (Stalker et al., 1988).
Antitumor Agent 3-Bromopyruvate
Glick et al. (2014) in "Biochemical and Biophysical Research Communications" examined the stability and efficacy of 3-bromopyruvate, a compound similar to 3-bromo-N'-hydroxybenzenecarboximidamide, as an anti-tumor candidate. They found that this compound has a short half-life under physiological conditions, influencing its potential use in cancer treatment (Glick et al., 2014).
Antioxidant Activity
Wang Zonghua's (2012) research in the "Chinese Journal of Experimental Traditional Medical Formulae" highlighted the antioxidant activity of 3-bromo-4,5-dihydroxybenzaldehyde, closely related to 3-bromo-N'-hydroxybenzenecarboximidamide. This study found significant scavenging effects on various radicals, suggesting its potential as a medicine or antioxidant ingredient in food (Wang Zonghua, 2012).
Mecanismo De Acción
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, H335, indicating that it can cause skin irritation, eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .
Propiedades
IUPAC Name |
3-bromo-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFJSTMFTXNUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N'-hydroxybenzenecarboximidamide | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)


![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)
![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)




![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)
![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)

